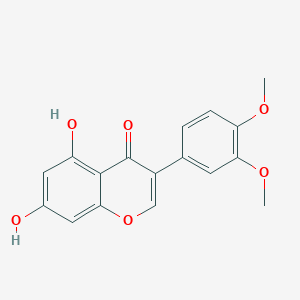

5,7-Dihydroxy-3',4'-dimethoxyisoflavone

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c1-21-13-4-3-9(5-14(13)22-2)11-8-23-15-7-10(18)6-12(19)16(15)17(11)20/h3-8,18-19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRJPWSDKKBLTLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80419919 | |

| Record name | 5,7-Dihydroxy-3',4'-dimethoxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80419919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53084-11-0 | |

| Record name | 5,7-Dihydroxy-3',4'-dimethoxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80419919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation, Purification, and Analytical Characterization

Extraction Methodologies from Natural Sources

The initial step in obtaining any phytochemical is its extraction from the plant matrix. The choice of extraction method and solvent is crucial for maximizing the yield of the target compound while minimizing the co-extraction of undesirable substances.

Solvent extraction is the most common method for isolating isoflavonoids from plant materials. This technique relies on the principle of "like dissolves like," where the polarity of the solvent is matched to the polarity of the target compound. For a moderately polar compound like 5,7-Dihydroxy-3',4'-dimethoxyisoflavone, a sequential extraction protocol using solvents of increasing polarity is often employed.

A typical procedure would involve the air-drying and powdering of the plant material (e.g., heartwood, leaves, or roots). This powder would then be subjected to successive extractions with a series of solvents. A common sequence starts with a non-polar solvent like n-hexane or petroleum ether to remove lipids and other non-polar constituents. This is followed by extraction with solvents of intermediate polarity, such as chloroform (B151607), dichloromethane, or ethyl acetate (B1210297), where isoflavones are often enriched. Finally, a highly polar solvent like methanol (B129727) or ethanol (B145695) is used to extract the remaining polar compounds. The fractions most likely to contain this compound would be the ethyl acetate and methanolic extracts.

Table 1: Typical Solvents for Flavonoid Extraction

| Solvent | Polarity | Typical Compounds Extracted |

| n-Hexane | Non-polar | Fats, waxes, sterols, essential oils |

| Chloroform | Intermediate | Aglycones of flavonoids, alkaloids |

| Ethyl Acetate | Intermediate | Flavonoid aglycones and some glycosides |

| Methanol | Polar | Flavonoid glycosides, polar aglycones |

| Ethanol | Polar | Wide range of flavonoids |

To maximize the efficiency of the extraction process, several parameters can be optimized. These include:

Temperature: While higher temperatures can increase solubility and extraction rates, they can also lead to the degradation of thermolabile compounds. Maceration at room temperature or gentle heating (reflux extraction) are common choices.

Time: The duration of extraction needs to be sufficient to ensure complete transfer of the target compound from the plant material to the solvent.

Solid-to-Liquid Ratio: The ratio of the plant material to the solvent volume affects the concentration gradient and thus the extraction efficiency.

Particle Size: Grinding the plant material to a fine powder increases the surface area available for solvent contact, thereby improving extraction.

Chromatographic Separation and Purification Strategies

The crude extracts obtained from solvent extraction are complex mixtures containing numerous compounds. Therefore, chromatographic techniques are essential for the separation and purification of the target isoflavone (B191592).

Column chromatography is a fundamental technique for the large-scale separation of phytochemicals. The choice of the stationary phase is critical and depends on the properties of the compounds to be separated.

Silica (B1680970) Gel: This is a polar stationary phase, and separation is based on the principle of adsorption. Non-polar compounds elute first, followed by compounds of increasing polarity. A gradient elution system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol), is typically used.

Sephadex LH-20: This is a lipophilic dextran (B179266) gel that separates compounds based on a combination of molecular size and polarity. It is particularly useful for separating flavonoids and other phenolic compounds.

C-18 (Reversed-Phase): In reversed-phase chromatography, the stationary phase is non-polar (e.g., silica gel with bonded C-18 alkyl chains), and a polar mobile phase (e.g., a mixture of water and methanol or acetonitrile) is used. In this case, polar compounds elute first, while non-polar compounds are retained longer.

For the final purification of the isolated compound and for analytical quantification, High-Performance Liquid Chromatography (HPLC) is the method of choice. It offers high resolution, speed, and sensitivity.

Preparative HPLC: This is used for the final purification of the compound to obtain a high degree of purity. The principles are the same as analytical HPLC, but larger columns and higher flow rates are used to handle larger sample loads.

Analytical HPLC: This is used to determine the purity of the isolated compound and to quantify its presence in an extract. A reversed-phase C-18 column is most commonly used for the analysis of isoflavones, typically with a mobile phase consisting of a gradient of acidified water and methanol or acetonitrile. Detection is usually performed using a UV-Vis detector, as flavonoids exhibit strong absorbance in the UV region.

Spectroscopic Techniques for Structural Elucidation

Once a pure compound is isolated, its chemical structure must be determined. This is achieved through a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for a Hypothetical this compound

| Technique | Expected Data |

| UV-Vis Spectroscopy | Absorption maxima characteristic of the isoflavone skeleton, typically with two major bands (Band I and Band II). The addition of shift reagents (e.g., NaOMe, AlCl₃, NaOAc) can help to determine the location of hydroxyl groups. |

| Infrared (IR) Spectroscopy | Absorption bands indicating the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), aromatic (C=C), and ether (C-O-C) groups. |

| Mass Spectrometry (MS) | Provides the molecular weight of the compound (molecular ion peak, [M]⁺) and information about its fragmentation pattern, which can help in identifying structural motifs. High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the molecular formula. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H-NMR: Provides information on the number, type, and connectivity of protons in the molecule. Chemical shifts, coupling constants, and integration values are key parameters. |

| ¹³C-NMR: Provides information on the number and type of carbon atoms in the molecule. | |

| 2D-NMR (e.g., COSY, HSQC, HMBC): These experiments provide information about the connectivity between protons and carbons, allowing for the complete and unambiguous assignment of the structure. |

By combining the data from these spectroscopic methods, the precise structure of this compound can be unequivocally established.

Analytical Profile of this compound

The structural elucidation and confirmation of the isoflavone this compound, a naturally occurring phenolic compound, relies on a combination of modern spectroscopic techniques. These methods provide a detailed fingerprint of the molecule, allowing for unambiguous identification and characterization. The principal techniques employed include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Occurrence and Distribution of 5,7 Dihydroxy 3 ,4 Dimethoxyisoflavone in Nature

Plant Sources and Botanical Families

This isoflavone (B191592) is primarily found within the Fabaceae (or Leguminosae) family, a large and economically important family of flowering plants. Isoflavonoids, in general, are characteristic specialized metabolites of this family and play crucial roles in plant development and environmental interactions.

Current scientific literature has definitively identified 5,7-Dihydroxy-3',4'-dimethoxyisoflavone in the following plant species:

Callerya nitida Benth. var. hirsutissima : Research on the chemical constituents of the stem of Callerya nitida Benth. var. hirsutissima has led to the isolation and identification of this compound among a variety of other flavonoids and triterpenoids. cabidigitallibrary.org

While the presence of this compound has been confirmed in the aforementioned species, phytochemical investigations into other plants within the Fabaceae family have revealed a diverse array of other isoflavonoids, though not specifically the compound of focus. These include:

Calpurnia aurea : Studies on the stem and bark of Calpurnia aurea have not reported the presence of this compound. However, these investigations have successfully isolated several other isoflavones, such as 4′,5,7-trihydroxyisoflavone, 7,3′-dihydroxy-5′-methoxyisoflavone, 7-hydroxy-4′,8-dimethoxyisoflavone, 7-acetoxy-4′,8-dimethoxyisoflavone, and 3′,7-dihydroxy-4′,8-dimethoxyisoflavone. nih.govnih.gov Earlier studies on the seeds of C. aurea also identified different isoflavonoids. nih.gov

Bolusanthus speciosus : Phytochemical analysis of Bolusanthus speciosus has not yet confirmed the presence of this compound. Research on the seeds of this plant has led to the isolation of other isoflavonoids, including genistein (B1671435), biochanin A, orobol, pratensein, and 3'-O-methylorobol. researchgate.net

Detailed studies on the specific distribution of this compound within the various tissues (roots, stems, leaves, flowers, seeds) of the producer plants are limited.

In the case of Callerya nitida Benth. var. hirsutissima, the compound was successfully isolated from the stem. cabidigitallibrary.org

For Calpurnia aurea, isoflavones have been extracted from the stem and bark, as well as the seeds. nih.govnih.gov However, as noted, this compound was not among the identified compounds in these studies.

In Bolusanthus speciosus, isoflavonoids have been identified in the seeds. researchgate.net

Generally, in leguminous plants, the expression of genes involved in isoflavone metabolism is often higher in the roots and mature seeds, leading to a greater accumulation of isoflavonoids in these tissues. nih.gov The highest concentrations are frequently found in the hypocotyl and cotyledons of the seeds, with negligible amounts in the seed coat. nih.gov

Comparative Analysis of Isoflavone Profiles in Producer Plants

A direct comparative analysis of the concentration of this compound across Calpurnia aurea, Bolusanthus speciosus, and Callerya nitida Benth. var. hirsutissima is not currently possible due to the lack of quantitative data and its confirmed presence in only the latter species. However, a qualitative comparison of the reported isoflavone profiles of these plants provides some insight into the chemical diversity within this class of compounds.

| Plant Species | This compound Presence | Other Isolated Isoflavonoids |

| Callerya nitida Benth. var. hirsutissima | Confirmed in the stem cabidigitallibrary.org | Genistein-4'-O-β-glucoside, 5-hydroxy-4'-methoxyisoflavone-7-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside, Biochanin A 7-O-β-D-apiofuranosyl-(1→5)-β-D-apiofuranosyl- (1→6)-β-D-glucopyranoside, Formononetin-7-O-β-D-galactopyranoside, Biochanin A-7-O-β-D-apiofuranosyl-(1→2)-β-D-glucopyranoside, 5, 7-dihydroxyisoflavone-4'-O-a-L-rhamnopyranosyl-(1→2)-O-β-D-glucopyranoside, Formononetin-7-O-D-apio-β-D-furanosyl(l→2)-β-D-glucopyranoside, 4'-hydroxy-3'-methoxyisoflavone-7-O-β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside, Prunetin, Prunetin 4'-O-β-D-glucopyranoside, Pratensein 7-O-β-D-glucoside, 8-methoxyisoformononetin, Genistein, 3'-hydroxybiochanin A, Biochanin A, 5,7-dihydroxy-3',5'-dimethoxyisoflavone, Ononin, Isoformononetin, 5,7,3',4'-tetrahydroxyflavone cabidigitallibrary.org |

| Calpurnia aurea | Not reported | 4′,5,7-trihydroxyisoflavone, 7,3′-dihydroxy-5′-methoxyisoflavone, 7-hydroxy-4′,8-dimethoxyisoflavone, 7-acetoxy-4′,8-dimethoxyisoflavone, 3′,7-dihydroxy-4′,8-dimethoxyisoflavone nih.govnih.gov |

| Bolusanthus speciosus | Not reported | Genistein, Biochanin A, Orobol, Pratensein, 3'-O-methylorobol researchgate.net |

The isoflavone profiles of these plants, all belonging to the Fabaceae family, demonstrate significant variation. Callerya nitida var. hirsutissima exhibits a particularly rich and diverse array of isoflavonoids. The isoflavones isolated from Calpurnia aurea are characterized by various hydroxylation and methoxylation patterns. In contrast, the reported isoflavones from Bolusanthus speciosus include several common and well-studied compounds. This diversity underscores the complexity of secondary metabolite production within the Leguminosae family.

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches

Total synthesis provides a pathway to construct 5,7-Dihydroxy-3',4'-dimethoxyisoflavone from basic chemical precursors. These routes are often multi-step processes involving key chemical reactions to build the isoflavone (B191592) core.

A notable synthetic route utilizes eugenol (B1671780), a readily available natural product isolated from clove leaves oil, as a starting material. doaj.orgugm.ac.id The synthesis begins with the conversion of eugenol into 3,4-dimethoxybenzyl cyanide through a sequence of reactions. doaj.orgkisti.re.kr This precursor, which contains the B-ring and the benzylic carbon of the final isoflavone, is a key building block for the subsequent steps. doaj.org

The assembly of the isoflavone skeleton from precursors relies on several powerful organic reactions.

Hoeben-Hoesch Reaction: This reaction is a type of Friedel-Crafts acylation that condenses a nitrile with an electron-rich aromatic compound, such as a phenol, to form an aryl ketone. wikipedia.orgdrugfuture.com In the synthesis of this compound from eugenol-derived precursors, the Hoeben-Hoesch reaction is employed to couple 3,4-dimethoxybenzyl cyanide with phloroglucinol. doaj.orgkisti.re.kr This step constructs the crucial deoxybenzoin (B349326) intermediate (specifically, 3,4-dimethoxybenzyl-2',4',6'-trihydroxyphenyl ketone), which contains the complete carbon framework of the target isoflavone. doaj.orgugm.ac.id The reaction is typically catalyzed by a Lewis acid and hydrogen chloride. wikipedia.org

Baker-Venkataraman Approach: While not always used for this specific isoflavone, the Baker-Venkataraman rearrangement is a fundamental method in the synthesis of related flavonoids like flavones and chromones. chemistry-reaction.comwikipedia.orgresearchgate.net This reaction involves the base-catalyzed rearrangement of a 2-acyloxyacetophenone to form a 1,3-diketone intermediate. chemistry-reaction.comwikipedia.org This diketone is a versatile precursor that can subsequently undergo acid-catalyzed cyclization to form the flavonoid core. wikipedia.org The mechanism proceeds through the formation of an enolate, followed by an intramolecular acyl transfer. wikipedia.orgcore.ac.uk

Cyclization Reactions: The final step in forming the heterocyclic pyranone ring of the isoflavone is a cyclization reaction. In the synthesis starting from eugenol, the deoxybenzoin intermediate is cyclized to yield this compound. doaj.orgkisti.re.kr This transformation can be achieved using reagents such as a combination of boron trifluoride etherate (BF3.OEt2), dimethylformamide (DMF), and phosphoryl chloride (POCl3). doaj.orgkisti.re.kr Another common method for forming the heterocyclic ring in related flavonoids involves the oxidative cyclization of chalcone (B49325) intermediates, often using iodine in a solvent like dimethyl sulfoxide (B87167) (DMSO). mdpi.comresearchgate.net

Table 1: Synthesis of this compound from Eugenol

| Step | Reactants | Key Reagents/Conditions | Product | Yield | Source(s) |

|---|---|---|---|---|---|

| 1 | Eugenol | Multi-step conversion | 3,4-Dimethoxybenzyl cyanide | Not specified | doaj.org, kisti.re.kr |

| 2 | 3,4-Dimethoxybenzyl cyanide, Phloroglucinol | Hoeben-Hoesch Reaction | 3,4-Dimethoxybenzyl-2',4',6'-trihydroxyphenyl ketone (Deoxybenzoin intermediate) | 58% | doaj.org, kisti.re.kr |

| 3 | Deoxybenzoin intermediate | BF3.OEt2/DMF/POCl3 (Cyclization) | This compound | 88% | doaj.org, kisti.re.kr |

Semi-Synthesis and Chemical Modifications

Semi-synthetic strategies and chemical modifications of the this compound scaffold or related natural flavonoids are employed to generate novel derivatives. These derivatives are instrumental in establishing structure-activity relationships and exploring the chemical space around the core molecule.

Structure-activity relationship (SAR) studies involve synthesizing a series of analogues to determine how specific structural features influence biological activity. nih.gov For flavonoids, the number and position of hydroxyl and methoxy (B1213986) groups are known to be critical determinants of their biological profiles. mdpi.com Derivatization of the 5,7-dihydroxy-3',4'-dimethoxy arrangement is a key strategy for SAR studies. koreascience.kr By creating analogues with varied substitution patterns—for instance, by methylating or demethylating the hydroxyl groups at the C-5 and C-7 positions or altering the groups on the B-ring—researchers can systematically probe the functional role of each part of the molecule. mdpi.comnih.gov

Given the multiple hydroxyl groups present on the isoflavone core, achieving regioselective functionalization—the modification of one specific group while leaving others untouched—is a significant chemical challenge. koreascience.kr This control is essential for targeted SAR studies. For example, selective methylation of the 7-hydroxyl group over the 5-hydroxyl group can be achieved through specific protecting group strategies followed by methylation. koreascience.kr Furthermore, biocatalysis using enzymes like O-methyltransferases (OMTs) offers a powerful tool for regioselective modifications. koreascience.kr These enzymes can exhibit high specificity, transferring a methyl group to a particular hydroxyl position on the flavonoid scaffold, providing a clean route to specific methylated derivatives that are often difficult to obtain through traditional chemical methods. koreascience.kr

Table 2: Chemical Compounds Mentioned

| Compound Name | Other Names / Type |

|---|---|

| This compound | Target Compound |

| Eugenol | Precursor |

| 3,4-Dimethoxybenzyl cyanide | Intermediate |

| Phloroglucinol | Reagent |

| 3,4-Dimethoxybenzyl-2',4',6'-trihydroxyphenyl ketone | Deoxybenzoin Intermediate |

| Boron trifluoride etherate | Reagent (Catalyst) |

| Dimethylformamide (DMF) | Solvent/Reagent |

| Phosphoryl chloride (POCl3) | Reagent |

| 2-Acetoxyacetophenone | Substrate (Baker-Venkataraman) |

| 1,3-Diketone | Intermediate |

| Chalcone | Intermediate |

| Iodine | Reagent (Catalyst) |

| Dimethyl sulfoxide (DMSO) | Solvent |

Biotransformation of Isoflavones via Microbial or Enzymatic Methods

Microbial and enzymatic transformations are key strategies in the derivatization of isoflavones, including this compound. These biocatalytic processes can achieve high regio- and stereoselectivity under mild reaction conditions, often difficult to accomplish with conventional chemical methods. The primary reactions involved are hydroxylation, demethylation, and glycosylation, which can significantly impact the bioactivity and bioavailability of the parent compound.

Fungi of the Aspergillus genus are well-known for their capacity to hydroxylate and demethylate a wide range of xenobiotics, including flavonoids and isoflavones. These reactions are typically catalyzed by cytochrome P450 monooxygenases.

Hydroxylation:

Research has demonstrated the potential of Aspergillus saitoi to introduce hydroxyl groups onto the isoflavone core. In a study involving the fermentation of soybeans, A. saitoi was found to hydroxylate the isoflavones daidzein (B1669772) and genistein (B1671435) at the C-8 position, yielding the potent antioxidative compounds 8-hydroxydaidzein (8-OHD) and 8-hydroxygenistein (B191512) (8-OHG), respectively. nih.govresearchgate.net This hydroxylation activity was observed to be induced during the sporulation stage of the fungus. nih.gov While this study did not specifically use this compound as a substrate, it highlights the inherent capability of A. saitoi to perform regioselective hydroxylation on the A-ring of isoflavones.

Demethylation:

The demethylation of methoxylated flavonoids is another common biotransformation reaction mediated by fungi. While direct studies on this compound are limited, research on structurally related methoxyflavones provides insight into the potential transformations. For instance, entomopathogenic fungi have been shown to selectively demethylate and hydroxylate methoxyflavones. In one study, 5,7-dimethoxyflavone (B190784) was transformed into 4'-hydroxy-5,7-dimethoxyflavone and 3'-hydroxy-5,7-dimethoxyflavone. nih.gov This suggests that demethylation can occur at the 3' and 4' positions of the B-ring, which are methoxylated in this compound. Another study involving the biotransformation of 5,4'-dihydroxy-7,3'-dimethoxyflavanone resulted in the formation of homoeriodictyol (B191827) (5,7,4'-trihydroxy-3'-methoxyflavanone), indicating selective demethylation at the C-7 and C-4' positions. semanticscholar.org

The following table summarizes microbial transformation products from related flavonoid compounds, suggesting potential pathways for this compound.

| Substrate | Microorganism | Transformation Type | Product(s) |

| Daidzein | Aspergillus saitoi | Hydroxylation | 8-Hydroxydaidzein |

| Genistein | Aspergillus saitoi | Hydroxylation | 8-Hydroxygenistein |

| 5,7-Dimethoxyflavone | Entomopathogenic fungi | Demethylation/Hydroxylation | 4'-Hydroxy-5,7-dimethoxyflavone, 3'-Hydroxy-5,7-dimethoxyflavone |

| 5,4'-Dihydroxy-7,3'-dimethoxyflavanone | Cunninghamella elegans | Demethylation | Homoeriodictyol |

Enzymes such as glycosyltransferases (GTs) and, in some cases, glycosidases operating in reverse, are employed for this purpose. For example, the biotransformation of 5,7,3',4',5'-pentamethoxyflavone by certain entomopathogenic fungal strains resulted in the formation of 3'-O-β-d-(4″-O-methylglucopyranosyl)-5,7,4',5'-tetramethoxyflavone, demonstrating a combined demethylation and glycosylation reaction. nih.gov This indicates that a hydroxyl group formed through demethylation can be a site for subsequent glycosylation.

The choice of enzyme and sugar donor can influence the position and type of glycosidic bond formed. The table below illustrates examples of enzymatic glycosylation of flavonoids, which could be applicable to this compound should a hydroxyl group be available or be introduced via biotransformation.

| Substrate | Enzyme Type | Sugar Donor | Product Type |

| Isoflavones (general) | Glycosyltransferase | UDP-sugars | O-glycosides, C-glycosides |

| 5,7,3',4',5'-Pentamethoxyflavone | Fungal enzymes | Endogenous | 3'-O-β-d-(4″-O-methylglucopyranosyl)-5,7,4',5'-tetramethoxyflavone |

Biological Activities and Mechanisms of Action in Vitro and Cellular Models

Anticancer and Antiproliferative Activities

There is no available scientific literature detailing the inhibitory effects of 5,7-Dihydroxy-3',4'-dimethoxyisoflavone on the human renal (TK-10), melanoma (UACC-62), or breast (MCF-7) cancer cell lines.

Specific studies elucidating the cellular mechanisms of this compound, such as its potential to modulate the cell cycle or induce apoptosis, have not been reported.

There is no published research investigating the potential for this compound to act synergistically with existing cancer therapies.

Antioxidant and Radical Scavenging Properties

No studies are available that specifically measure the capacity of this compound to inhibit the production of ROS in cellular models.

There is no available data from direct radical scavenging assays, including the NBT/hypoxanthine superoxide, hydroxyl radical, or DPPH assays, for this compound.

Protective Effects in Oxidative Stress Models

Research into the specific antioxidant capabilities of pure this compound is not extensively detailed in current literature. However, the compound has been identified as a constituent of Cassia alata leaves. researchgate.net A study investigating a chloroform (B151607) fraction of these leaves, which contained this compound, reported weak antioxidant activity. researchgate.net Specifically, at a concentration of 100 μg/ml, this fraction demonstrated a 7.8% scavenging activity against the DPPH free radical. researchgate.net It is important to note that this finding pertains to a plant fraction containing multiple compounds and not to the isolated isoflavone (B191592) itself.

Anti-inflammatory Actions

Direct studies focusing on the anti-inflammatory properties of this compound are not prominently available in the existing scientific literature. While the broader class of isoflavonoids is known to possess anti-inflammatory potential, specific data for this compound is lacking.

There is a scarcity of research specifically investigating the modulatory effects of this compound on key inflammatory mediators like cyclooxygenase-2 (COX-2) and prostaglandin (B15479496) E2 (PGE2). A study on the general class of 5,7-dihydroxyflavones indicated that some analogues showed moderate inhibitory activities on PGE2 production in lipopolysaccharide-induced RAW 264.7 cells, but data for the 3',4'-dimethoxy substituted variant was not specified. nih.gov

Specific research detailing the impact of this compound on inflammatory responses in cellular systems, such as macrophages or epithelial cells, has not been identified. Consequently, its mechanism of action within cellular inflammatory pathways remains uncharacterized.

Estrogenic and Phytoestrogenic Potential

The direct interaction and binding affinity of this compound with estrogen receptors, including ER-alpha, have not been specifically documented. The estrogenic activity of phytoestrogens is typically mediated by their ability to bind to these receptors, but the precise nature of this interaction for this compound is a subject for future research. mdpi.commdpi.com

There is no available research that has specifically examined the influence of this compound on gene expression or cell proliferation in estrogen-responsive tissues or cell lines, such as MCF-7 breast cancer cells. Therefore, its potential to act as an agonist or antagonist in these contexts to modulate the expression of estrogen-responsive genes remains unknown. nih.gov

Antibacterial Activities

Scientific literature readily available does not provide specific data on the antibacterial activities of this compound. Research on structurally similar isoflavones suggests that this class of compounds can exhibit antibacterial properties; however, direct evidence for the subject compound is not available.

There is no specific information in the reviewed scientific literature regarding the efficacy of this compound in inhibiting the growth of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) or Escherichia coli (E. coli).

Detailed studies on the interaction between this compound and bacterial cell membranes are not present in the currently available scientific literature. The mechanism by which this specific isoflavone might affect bacterial membranes has not been elucidated.

Neurobiological and Neuroprotective Effects

There is a significant lack of research into the neurobiological and neuroprotective effects of this compound. While other flavonoids and isoflavones have been investigated for their potential in neuroscience, this specific compound remains largely uncharacterized in this context.

No studies were identified that specifically investigate the effects of this compound on the modulation of synaptic signal transmission.

The interaction of this compound with neuroactive ligand-receptors has not been a subject of specific investigation in the available scientific literature.

While the PI3K-Akt signaling pathway is a known target for various flavonoids, there is no direct evidence or specific research detailing the impact of this compound on this pathway in the context of neurological disorders. Studies on related compounds, such as 5,7-dihydroxy-4'-methoxyisoflavone, have shown effects on the Akt pathway, but this data cannot be directly attributed to this compound.

Data Tables

Due to the absence of specific research findings for this compound in the areas outlined, no data tables can be generated.

Other Pharmacological Potentials

Antifungal Activities

A. brassicae was particularly sensitive, with complete inhibition of germination at all tested concentrations (100 to 1000 ppm). researchgate.net The germination of H. penniseti was completely inhibited at 250 ppm, while A. melongenae and A. brassicicola required 1000 ppm for complete inhibition. researchgate.net

Table 1: Antifungal Activity of 4',7-Dimethoxyisoflavone Against Various Fungal Species

| Fungal Species | Concentration for Complete Inhibition (ppm) |

|---|---|

| Alternaria brassicae | 100 |

| Helminthosporium penniseti | 250 |

| Curvularia lunata | >750 |

| Curvularia maculans | >750 |

| Alternaria melongenae | 1000 |

Source: Adapted from research on 4',7-Dimethoxyisoflavone. researchgate.net

It is important to note that while these findings for a related dimethoxyisoflavone are indicative, they cannot be directly extrapolated to this compound without specific experimental validation.

Immunostimulant Properties

Specific research into the immunostimulant properties of this compound is limited. However, a study on the methanol (B129727) and ethyl acetate (B1210297) extracts of Peronema canescens Jack leaves identified 5,7-dihydroxy isoflavones as a class of compounds with immunomodulatory activity. atlantis-press.com In this study, the administration of the extracts to white male mice resulted in an increase in the number of active leukocytes and macrophages, suggesting an immunostimulatory effect. atlantis-press.com

Other isoflavones, such as daidzein (B1669772) and genistein (B1671435) found in soy, have also been shown to modulate immune function. nih.govnih.gov For example, isoflavone glycosides from fermented soybean products were found to increase the proliferation of primary human immune cells and the production of inflammatory mediators like nitric oxide, TNF-α, and IL-6, indicating an immunostimulatory response. nih.gov Soy isoflavones have also been observed to increase B cell populations in postmenopausal women. researchgate.net

While these studies point to the potential for isoflavones with a 5,7-dihydroxy substitution pattern to possess immunostimulant properties, direct evidence for this compound is currently lacking.

Antidiabetic and Hypolipidemic Effects

There is a scarcity of direct research on the antidiabetic and hypolipidemic effects of this compound. However, studies on structurally related flavones and isoflavones have demonstrated such potential. For example, 5,7-dimethoxyflavone (B190784) was shown to have significant antidiabetic and hypolipidemic effects in streptozotocin-induced diabetic rats. nih.govnih.gov Oral administration of this compound significantly reduced blood sugar and glycosylated hemoglobin, while increasing insulin (B600854) levels. nih.govnih.gov It also lowered serum triglycerides, total cholesterol, and low-density lipoproteins. nih.govnih.gov

In the context of isoflavones, compounds isolated from Derris robusta have been identified as potential α-glucosidase inhibitors, an important mechanism in managing diabetes. nih.govnih.gov Specifically, derrubone, an isoflavone from this plant, showed significant α-glucosidase inhibitory activity with an IC50 value of 64.2 μM. nih.gov

Table 2: Effects of 5,7-Dimethoxyflavone on Biochemical Parameters in Diabetic Rats

| Parameter | Effect of 5,7-Dimethoxyflavone |

|---|---|

| Blood Glucose | Significantly Reduced |

| Glycosylated Hemoglobin (HbA1c) | Significantly Reduced |

| Plasma Insulin | Significantly Increased |

| Serum Triglycerides | Significantly Reduced |

| Serum Total Cholesterol | Significantly Reduced |

Source: Adapted from research on 5,7-Dimethoxyflavone. nih.govnih.gov

These findings in related compounds suggest that this compound may warrant investigation for similar antidiabetic and hypolipidemic properties.

Cardioprotective and Hepatoprotective Actions

Direct evidence for the cardioprotective and hepatoprotective actions of this compound is not available in the current body of scientific research. However, the broader class of isoflavones has been investigated for these properties. For instance, soy isoflavones are thought to have potential benefits for cardiovascular health, partly through their effects on lipid metabolism and blood pressure. mdpi.comeurekaselect.comnih.govmdpi.com

Extracts from plants of the Iris genus, which are known to be rich in isoflavones, have shown hepatoprotective activities in some studies. researchgate.netnih.gov The potential mechanisms for these protective effects in flavonoids often involve antioxidant and anti-inflammatory pathways. Kaempferol, a flavonoid, has demonstrated cardioprotective effects by mitigating lipotoxicity, oxidative stress, and inflammation in cardiac tissue. nih.govnih.gov

Without specific studies on this compound, its potential in this area remains speculative and would require dedicated investigation.

Antiviral Activities

There is no specific research available on the antiviral activities of this compound. However, the antiviral potential of other flavonoids is well-documented. mdpi.com For example, 5,7,4'-trihydroxy-8-methoxyflavone, isolated from the roots of Scutellaria baicalensis, has been shown to inhibit the replication of influenza A and B viruses in cell cultures. nih.gov This compound appears to act at an early stage of the viral infection cycle by inhibiting the fusion of the viral envelope with the endosome/lysosome membrane. nih.gov

Studies on isoflavone glycosides from Iris spuria have also shown inhibitory effects on the activation of the Epstein-Barr virus early antigen. nih.gov The broad antiviral activity of flavonoids suggests that this compound could be a candidate for future antiviral research, but at present, there is no direct evidence to support this.

Hypotensive Actions

Currently, there are no specific studies reporting on the hypotensive actions of this compound. Research into the effects of isoflavones on blood pressure has yielded some interesting findings for other compounds within this class. Soy isoflavones, in some clinical trials and meta-analyses, have been associated with a reduction in blood pressure, particularly in hypertensive individuals. mdpi.com The proposed mechanisms for these effects include the potentiation of endothelium-dependent and independent vasodilator systems. eurekaselect.com However, some studies have also reported hypertensive crises associated with high-dose isoflavone supplementation, suggesting a complex dose-dependent and mechanism-dependent effect. nih.gov

The vascular effects of isoflavones are an active area of research, but any potential hypotensive actions of this compound remain to be elucidated through future scientific inquiry.

Table of Compound Names

| Compound Name |

|---|

| This compound |

| 4',7-dimethoxyisoflavone |

| Daidzein |

| Genistein |

| 5,7-dimethoxyflavone |

| Derrubone |

| Kaempferol |

Advanced Research Methodologies and Computational Studies

Network Pharmacology Approaches

Network pharmacology is an innovative discipline that integrates systems biology and computational analysis to investigate the interactions between drug molecules and complex biological networks. nih.govimpactfactor.org This approach is particularly well-suited for studying natural products, which often exert their effects through multiple targets.

While specific network pharmacology studies on 5,7-Dihydroxy-3',4'-dimethoxyisoflavone are not extensively documented, research on other isoflavones, such as those found in soy, provides a predictive framework. For instance, network pharmacology analyses of soy isoflavones have been used to predict therapeutic targets and signaling pathways for conditions like ischemic stroke. mdpi.com The primary components identified in such studies include daidzin, glycitin, and genistin, which are predicted to modulate oxidative stress-related pathways. mdpi.com

Similarly, in the context of cancer research, network pharmacology has been employed to construct interaction networks between isoflavones from soy-fermented products and lung cancer-associated targets. mdpi.com This methodology helps in identifying key proteins and pathways that are likely to be modulated by these compounds. mdpi.com For example, a study on genistein (B1671435), a well-known isoflavone (B191592), utilized network pharmacology to identify key targets like AKT1, EGFR, and STAT3, which are implicated in the non-small cell lung cancer pathway. nih.gov Such approaches allow for the systematic prediction of the biological processes and molecular functions that a compound is likely to influence.

A key strength of network pharmacology is its ability to analyze the synergistic effects of multiple components within a natural product and their interactions with numerous targets in the body. nih.gov This "multi-component, multi-target" paradigm is essential for understanding the holistic therapeutic effects of herbal medicines and their constituent compounds.

For example, a network pharmacology study of soy isoflavones in the context of stroke identified multiple active constituents and predicted their collective influence on redox signaling pathways. mdpi.com In another study on soy-fermented food products for lung cancer, network pharmacology helped to elucidate the combined effects of various isoflavones on multiple cancer-related proteins. mdpi.com This approach moves beyond the "one-drug, one-target" model and embraces the complexity of natural product pharmacology. By constructing and analyzing comprehensive interaction networks, researchers can hypothesize how a compound like this compound, likely acting in concert with other phytochemicals, might modulate complex disease pathways through its interactions with a wide array of molecular targets.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. sysrevpharm.org It is widely used to predict the interaction between a small molecule (ligand) and a protein (receptor), providing insights into the binding affinity and the nature of the interaction.

Molecular docking studies on isoflavones have revealed detailed insights into their interactions with various protein targets. For instance, in a study investigating the potential of soy isoflavones to inhibit the MCT8 protein, implicated in Allan-Herndon-Dudley syndrome, docking analysis showed that daidzein (B1669772) and genistein form hydrogen bonds with specific amino acid residues like PRO-338, HIS-341, and GLU-348. nih.gov

A critical output of molecular docking simulations is the prediction of binding affinity, often expressed as a binding energy score. This score estimates the strength of the interaction between the ligand and the protein, with lower (more negative) values generally indicating a stronger binding.

互动数据表

| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Docking Software |

| Daidzein | MCT8 | -8.6 | AutoDock Vina |

| Genistein | MCT8 | Not specified in top results | AutoDock Vina |

| Daidzein | Lox-2 | Not specified | Not specified |

| Genistein | Lox-2 | Not specified | Not specified |

In Silico Modeling for Bioactivity Prediction

In silico modeling encompasses a range of computational methods used to predict the biological activity of molecules. These models often rely on the chemical structure of a compound to forecast its pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and potential toxicities.

While comprehensive in silico bioactivity predictions for this compound are not widely published, studies on other flavonoids and isoflavones demonstrate the utility of these approaches. For example, in silico tools can predict properties like oral bioavailability and drug-likeness, which are crucial for the development of new therapeutic agents. scienceopen.com

In a study on the isoflavone daidzein, various in silico toxicity predictions were performed, including for AMES toxicity, carcinogenicity, and hepatotoxicity. researchgate.net The results from these computational models indicated low to no toxicity, which was subsequently supported by in vivo studies. researchgate.net Another study on four common flavonoids, including the isoflavone genistein, used in silico simulations as an initial step to predict developmental toxicity and mutagenicity before experimental validation. acs.org These examples highlight the power of in silico modeling to screen for potential bioactivities and safety profiles of natural compounds, providing a valuable starting point for further experimental investigation of molecules like this compound.

Future Perspectives and Research Directions

Elucidation of Novel Biological Activities

Future research should prioritize the systematic screening of 5,7-Dihydroxy-3',4'-dimethoxyisoflavone to identify and characterize its biological activities. Based on studies of structurally similar flavonoids, several areas warrant investigation. The presence of methoxy (B1213986) groups can enhance metabolic stability and bioavailability, potentially leading to significant in vivo effects.

Promising areas for investigation include:

Anti-inflammatory Properties: Related methoxylated flavonoids, such as eupatilin (5,7-dihydroxy-3,4,6-trimethoxyflavone), have demonstrated anti-inflammatory effects. nih.gov Future studies could explore the potential of this compound to modulate inflammatory pathways, such as the NF-κB signaling cascade.

Anticancer Activity: Various dimethoxyflavones have shown potential as anticancer agents. For instance, 3',4'-Dimethoxyflavone exhibits anti-cancer and neuroprotective effects, while 5-hydroxy-3',4',7-trimethoxyflavone has been shown to reverse anticancer drug resistance. medchemexpress.comnih.gov Investigating the cytotoxic effects of this compound against various cancer cell lines, and its potential to act as a chemosensitizer, would be a valuable research avenue.

Antioxidant Capacity: A compound with a similar structure, 5,7-dihydroxy-3,6-dimethoxy-3′,4′-methylenedioxyflavone, has been reported to have moderate antioxidant activity. researchgate.netmdpi.com Quantitative assays, such as DPPH and ABTS radical scavenging assays, could determine the antioxidant potential of this compound.

Neuroprotective Effects: The neuroprotective properties of methoxyflavones are an emerging area of interest. nih.gov Studies could assess the ability of this isoflavone (B191592) to protect neuronal cells from oxidative stress and other forms of damage implicated in neurodegenerative diseases.

| Potential Biological Activity | Rationale Based on Structurally Similar Compounds | Example Compounds |

|---|---|---|

| Anti-inflammatory | Inhibition of inflammatory pathways by other methoxylated flavonoids. | Eupatilin nih.gov |

| Anticancer | Antiproliferative effects and reversal of drug resistance by related flavones. | 3',4'-Dimethoxyflavone medchemexpress.com, 5-hydroxy-3',4',7-trimethoxyflavone nih.gov |

| Antioxidant | Radical scavenging activity observed in flavonoids with similar hydroxylation and methoxylation patterns. | 5,7-dihydroxy-3,6-dimethoxy-3′,4′-methylenedioxyflavone researchgate.netmdpi.com |

| Neuroprotective | Demonstrated neuroprotective potential of other natural methoxyflavones. | 5,7-dimethoxyflavone (B190784) (DMF) and 5,7,4'-trimethoxyflavone (TMF) nih.gov |

Comprehensive Mechanistic Investigations

Once novel biological activities are identified, comprehensive mechanistic studies will be crucial to understand how this compound exerts its effects at the molecular level. This involves moving beyond preliminary screening to detailed pathway analysis.

Future mechanistic studies should include:

In Silico Target Prediction: Computational approaches, such as molecular docking and ligand-based models, can predict potential protein targets. This strategy has been successfully used to identify targets for other methoxyflavones like DMF and TMF, pointing towards G-protein coupled receptors and GABA receptors. nih.gov

Cellular Pathway Analysis: Investigating the compound's effect on key signaling pathways is essential. For example, if anti-inflammatory activity is confirmed, studies should examine its impact on the NF-κB, MAPK, and JAK-STAT pathways. Western blotting, RT-PCR, and reporter gene assays would be critical tools. nih.gov

Enzyme Inhibition Assays: Many flavonoids are known to inhibit enzymes. Research could focus on enzymes relevant to identified biological activities, such as cyclooxygenases (COX-1/2) for inflammation or proteasomes for anticancer effects. nih.govkoreascience.kr

Animal Models: Validating in vitro findings in preclinical animal models of disease (e.g., LPS-induced inflammation or xenograft tumor models) will be a critical step to establish potential therapeutic relevance. nih.gov

Potential for Biosynthetic Engineering and Synthetic Biology Approaches

The natural abundance of this compound may be low, limiting its availability for extensive research and potential commercialization. Synthetic biology and biosynthetic engineering offer promising avenues to produce this compound in larger quantities.

Key research directions in this area include:

Pathway Elucidation: The first step is to identify the specific biosynthetic pathway in plants. This involves identifying the precursor molecules in the phenylpropanoid pathway and the specific enzymes, particularly the O-methyltransferases (OMTs), that catalyze the addition of methyl groups at the 3' and 4' positions of the isoflavone core.

Heterologous Expression: Once the key enzymes are identified, their genes can be transferred into microbial hosts like Escherichia coli or Saccharomyces cerevisiae. These microorganisms can then be cultured in fermenters to produce the isoflavone in a controlled and scalable manner.

Metabolic Engineering: The yields in heterologous hosts can be further optimized by engineering the host's metabolism to increase the supply of necessary precursors, such as L-tyrosine and malonyl-CoA.

Chemical Synthesis: In parallel, developing efficient and scalable chemical synthesis routes would provide an alternative production strategy. Studies on the synthesis of related flavones, such as 7-hydroxy-3',4'-dimethoxyflavone, can provide a foundation for developing a synthetic pathway for its isoflavone counterpart. researchgate.netugm.ac.id

Development of Advanced Analytical Techniques

To support pharmacological and biosynthetic research, robust and sensitive analytical methods for the detection and quantification of this compound are required.

Future work should focus on:

Chromatographic Methods: Developing optimized High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) methods coupled with UV or photodiode array (PDA) detectors for routine quantification in plant extracts and biological samples.

Mass Spectrometry: Utilizing Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem MS (MS/MS), for highly sensitive and specific detection in complex biological matrices like plasma, urine, and tissue homogenates. This will be essential for pharmacokinetic and metabolism studies.

Method Validation: Ensuring all developed analytical methods are fully validated according to international guidelines, establishing parameters such as linearity, accuracy, precision, and limits of detection and quantification.

| Technique | Primary Application | Advantages | Limitations |

|---|---|---|---|

| HPLC-UV/PDA | Quantification in standardized extracts and quality control. | Cost-effective, robust, widely available. | Lower sensitivity and specificity compared to MS. |

| LC-MS/MS | Pharmacokinetic studies, metabolite identification, trace-level quantification in biological fluids. | High sensitivity, high specificity, structural information. | Higher cost, more complex instrumentation. |

| UHPLC | High-throughput analysis of large sample sets. | Faster analysis times, better resolution, lower solvent consumption. | Requires specialized high-pressure equipment. |

Exploration of Synergistic Effects with Other Phytochemicals

Phytochemicals often exhibit enhanced biological activity when combined, a phenomenon known as synergy. Future research should investigate the potential synergistic interactions of this compound with other compounds.

Areas for exploration include:

Combination with other Flavonoids: Studies could assess whether this isoflavone acts synergistically with other flavonoids (e.g., quercetin, catechin) to enhance antioxidant or anti-inflammatory effects. The isobologram analysis method is a robust tool for quantifying such interactions. mdpi.com A study on 5,6,3',4'-tetrahydroxy-7-methoxyflavone found that its combination with another flavonoid increased its inhibitory effect on 26S proteasome activity. nih.gov

Synergy with Conventional Drugs: A particularly promising area is its combination with existing therapeutic agents. For example, its potential to enhance the efficacy of chemotherapeutic drugs or reduce their side effects could be explored, similar to how other flavonoids have been studied.

Q & A

Q. How is 5,7-Dihydroxy-3',4'-dimethoxyisoflavone synthesized, and what are the critical reaction conditions?

Methodological Answer: The compound can be synthesized from eugenol via multistep reactions. Key steps include:

- Conversion of eugenol to 3,4-dimethoxybenzyl cyanide.

- Hoeben-Hoesch reaction with phloroglucinol to form a deoxybenzoin intermediate (3,4-dimethoxybenzyl-2',4',6'-trihydroxyphenyl ketone) in 58% yield.

- Cyclization using BF₃·OEt₂/DMF/POCl₃ to yield the final product with 88% efficiency . Optimization requires strict control of reaction time, temperature, and stoichiometric ratios of reagents.

Q. What spectroscopic methods are used for structural elucidation of this compound?

Methodological Answer:

- 1H-NMR : δH values (e.g., aromatic protons at δ 6.87–7.94 ppm) and coupling constants (e.g., J = 9 Hz for vicinal protons) confirm substitution patterns .

- UV-Vis : Absorption maxima at ~260–280 nm (isoflavone A-ring) and ~310–330 nm (B-ring methoxy/hydroxy groups) .

- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]+ at m/z 315) and fragmentation patterns to verify the methoxy and hydroxyl groups .

Q. How does solubility impact experimental design for in vitro studies?

Methodological Answer: The compound has low aqueous solubility (~0.09 g/L at 25°C), necessitating solvents like DMSO or ethanol for dissolution. For cell-based assays, ensure solvent concentration ≤0.1% to avoid cytotoxicity. Pre-solubilization in warm methanol followed by dilution in buffer is recommended for stability .

Advanced Research Questions

Q. What are the contradictory findings in reported biological activities, and how can they be resolved?

Methodological Answer:

Q. How is this compound biosynthesized in plant models, and what elicitors regulate its production?

Methodological Answer:

- Biosynthetic Pathway : Derived from the phenylpropanoid pathway, with methylation steps catalyzed by O-methyltransferases (e.g., conversion of formononetin to methylated derivatives) .

- Elicitor-Specific Induction : Yeast elicitor (YE) upregulates medicarpin and methylated isoflavones (e.g., irisolidone) via coordinated precursor flux, whereas methyl jasmonate (MeJA) does not induce secretion into culture media. Transcriptomic analysis of PAL, CHS, and IFS genes is critical for pathway validation .

Q. What computational approaches predict protein targets for this compound in system pharmacology?

Methodological Answer:

- Similarity Ensemble Approach (SEA) : Matches structural motifs to known targets (e.g., kinases, cytochrome P450 enzymes).

- Swiss Target Prediction : Uses chemical similarity to prioritize targets like estrogen receptors or NADPH oxidases.

- Validation : Co-crystallization or competitive binding assays (e.g., SPR) to confirm predicted interactions .

Q. How can metabolic flexibility in isoflavonoid pathways affect the yield of this compound?

Methodological Answer:

- Precursor Diversion : Competing pathways (e.g., flavone vs. isoflavone biosynthesis) may reduce yields. Knockout of FNS (flavone synthase) in transgenic Medicago truncatula enhances isoflavone accumulation.

- Isotopic Labeling : Use ¹³C-phenylalanine to trace flux toward isoflavonoid intermediates and optimize elicitor timing .

Data Contradiction Analysis

Q. Why do melting points (MP) vary across studies (251–253°C vs. 266–276°C)?

Methodological Answer:

- Crystallization Conditions : Differences in solvent purity (e.g., methanol vs. acetone) and cooling rates affect crystal lattice formation.

- Polymorphism : Existence of multiple crystalline forms (e.g., anhydrous vs. solvated).

- Validation : Repeat measurements using DSC (Differential Scanning Calorimetry) with controlled heating rates .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.